molecular formula C13H13N5O2S B14643770 1H-Tetrazole, 5-((2-(3,4-dimethoxyphenyl)-4-thiazolyl)methyl)- CAS No. 55315-46-3

1H-Tetrazole, 5-((2-(3,4-dimethoxyphenyl)-4-thiazolyl)methyl)-

Cat. No.: B14643770
CAS No.: 55315-46-3
M. Wt: 303.34 g/mol
InChI Key: DHYHEJDJHVWFTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Tetrazole, 5-((2-(3,4-dimethoxyphenyl)-4-thiazolyl)methyl)- is a compound that belongs to the class of tetrazoles, which are five-membered heterocyclic compounds containing four nitrogen atoms. Tetrazoles and their derivatives are known for their diverse applications in medicinal and pharmaceutical fields due to their unique chemical properties .

Preparation Methods

The synthesis of 1H-Tetrazole, 5-((2-(3,4-dimethoxyphenyl)-4-thiazolyl)methyl)- can be achieved through various synthetic routes. One common method involves the use of multi-component reactions (MCRs), which combine three or more starting materials in a single chemical event to form the desired product. This approach is favored for its efficiency, atom economy, and compatibility with green chemistry principles . The reaction typically involves the condensation of aromatic aldehydes or indolin-2,3-dione with malononitrile and sodium azide under diverse reaction conditions .

Chemical Reactions Analysis

1H-Tetrazole, 5-((2-(3,4-dimethoxyphenyl)-4-thiazolyl)methyl)- undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include acidic materials, strong oxidizers, and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1H-Tetrazole, 5-((2-(3,4-dimethoxyphenyl)-4-thiazolyl)methyl)- has a wide range of scientific research applications, including:

Comparison with Similar Compounds

1H-Tetrazole, 5-((2-(3,4-dimethoxyphenyl)-4-thiazolyl)methyl)- can be compared with other similar compounds, such as:

    5-Phenyltetrazole: Known for its high acidic nature due to resonance stabilization.

    3-(3,4-dimethoxyphenyl)-2-(1H-tetrazol-5-yl)acrylonitrile: Exhibits potent anticancer activity.

The uniqueness of 1H-Tetrazole, 5-((2-(3,4-dimethoxyphenyl)-4-thiazolyl)methyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

CAS No.

55315-46-3

Molecular Formula

C13H13N5O2S

Molecular Weight

303.34 g/mol

IUPAC Name

2-(3,4-dimethoxyphenyl)-4-(2H-tetrazol-5-ylmethyl)-1,3-thiazole

InChI

InChI=1S/C13H13N5O2S/c1-19-10-4-3-8(5-11(10)20-2)13-14-9(7-21-13)6-12-15-17-18-16-12/h3-5,7H,6H2,1-2H3,(H,15,16,17,18)

InChI Key

DHYHEJDJHVWFTD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC(=CS2)CC3=NNN=N3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.